2,4-Dinitrophenylacetic acid

Description

Contextualization of 2,4-Dinitrophenylacetic Acid within Aromatic Nitro Compounds

Aromatic nitro compounds are a broad class of organic molecules that play a crucial role in both industrial and biological processes. The presence of the nitro groups in this compound significantly influences its chemical properties, making it a valuable reagent in organic synthesis. chemimpex.com Its structure allows it to participate in nucleophilic substitution reactions, a characteristic leveraged for creating more complex molecules. chemimpex.com The synthesis of DNPAA can be achieved through the nitration of phenylacetic acid using a mixture of nitric acid and sulfuric acid. ontosight.ai

Significance of this compound in Research Disciplines

The unique properties of this compound have led to its application across several scientific fields:

Organic and Chemical Synthesis: DNPAA is a versatile reagent in organic synthesis, providing a platform for introducing dinitrophenyl and acetic acid moieties into various molecules. guidechem.com It is also used in the production of dyes and pharmaceuticals. guidechem.com For instance, it has been utilized in the preparation of 2-hydroxy-4-nitrobenzonitrile, a precursor for a photoaffinity label. chemicalbook.com

Biochemical Research: In biochemistry, DNPAA is employed in studies of enzyme activity and protein interactions. chemimpex.com Its ability to form stable adducts with amino acids makes it a useful tool for investigating the mechanisms of enzyme catalysis. chemimpex.com It has also been used as a hapten in immunological research to study antibody-antigen interactions. ontosight.ai

Analytical Chemistry: The compound serves as a reagent in colorimetric assays for the quantification of amino acids and other biomolecules. chemimpex.com A notable application is its dual role as both an analyte and an indicator in acid-base titrations, eliminating the need for a separate indicator like phenolphthalein. scispace.comsapub.org This application can be used to illustrate concepts such as resonance in aromatic compounds and the determination of acid dissociation constants (pKa). scispace.comsapub.org

Environmental and Materials Science: DNPAA aids in the detection and analysis of pollutants and is involved in the development of dyes and pigments. chemimpex.com

Historical Perspectives on the Study of this compound

Historically, the study of this compound and related compounds has been intertwined with the development of immunology and the understanding of antibody-hapten interactions. Early research recognized its utility as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. scispace.compnas.org Studies published in the mid-20th century detailed the preparation of purified antibodies specific for the 2,4-dinitrophenyl group, laying the groundwork for numerous immunological studies. scispace.com A 1962 publication in The Journal of Organic Chemistry further explored the cyclization of this compound, contributing to the fundamental understanding of its reactivity. acs.org More recent research has continued to explore its applications, such as its use as a dual-purpose analyte and indicator in titrations, first described in 2021. scispace.comsapub.org

Chemical Compound Information

| Compound Name |

| This compound |

| 2-hydroxy-4-nitrobenzonitrile |

| Acetic acid |

| Aniline |

| Anthranilic acid |

| Atrazine |

| Benzene |

| Chloroacetic acid |

| Diphenyl acetic acid |

| Glyphosate |

| Indigo (B80030) |

| Isatin |

| Naphthalene |

| Nitric acid |

| Nitrobenzene (B124822) |

| o-nitrocinnamic acid |

| p-toluidine |

| Phenolphthalein |

| Phenylacetic acid |

| Sodium hydroxide (B78521) |

| Sulfuric acid |

| Toluene |

| Xylene |

| 2-aminopyridine |

| 2-methoxy-5-nitroaniline |

| 2,4-dichlorophenol |

| 2,4-dinitrophenol (B41442) |

| 2,4-dinitrophenoxyacetic acid |

| 2-methoxy-5-nitrophenylglycine |

| Pyridylglycine |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H6N2O6 | guidechem.com |

| Molecular Weight | 226.14 g/mol | chemimpex.com |

| Appearance | Light yellow to beige crystalline powder | chemimpex.comchemicalbook.com |

| Melting Point | 179-187 °C | chemimpex.com |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and chloroform. | ontosight.ai |

| CAS Number | 643-43-6 | guidechem.com |

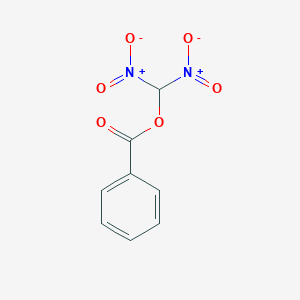

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,4-dinitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c11-8(12)3-5-1-2-6(9(13)14)4-7(5)10(15)16/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNISYPADDTFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862349 | |

| Record name | Benzeneacetic acid, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 2,4-Dinitrophenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000061 [mmHg] | |

| Record name | 2,4-Dinitrophenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

643-43-6 | |

| Record name | 2,4-Dinitrophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrophenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,4 Dinitrophenylacetic Acid and Its Derivatives

Established Synthetic Pathways for 2,4-Dinitrophenylacetic Acid

The preparation of this compound can be achieved through several synthetic routes, each with its own set of advantages and considerations.

Gabriel and Meyer's Method and Modifications

While a specific, named synthetic protocol for this compound attributed to Gabriel and Meyer is not prominently documented in contemporary chemical literature, the principles of the Gabriel synthesis can be adapted to understand a plausible, albeit indirect, route. The classical Gabriel synthesis is a well-established method for the preparation of primary amines from alkyl halides. researchgate.netyoutube.comorganic-chemistry.org In a hypothetical adaptation for the synthesis of a precursor to this compound, one might envision the reaction of a suitably substituted benzyl (B1604629) halide with potassium phthalimide (B116566). Subsequent hydrolysis or hydrazinolysis of the resulting N-substituted phthalimide would yield the corresponding primary amine. This amine could then, in theory, be transformed into the target carboxylic acid through a series of reactions including diazotization followed by cyanation and subsequent hydrolysis of the nitrile. However, this remains a speculative pathway as a direct "Gabriel and Meyer" method for this specific compound is not readily found.

Preparation from 2,4-Dinitrophenol (B41442) and Chloroacetic Acid

A more direct and well-documented method for the synthesis of this compound involves the reaction of 2,4-dinitrophenol with chloroacetic acid. iosrjournals.org This synthesis is typically carried out in the presence of a base, such as sodium hydroxide (B78521), and a high-boiling solvent like nitrobenzene (B124822). iosrjournals.org The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated from the reaction of 2,4-dinitrophenol with the base, attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion.

A typical experimental procedure involves refluxing a mixture of 2,4-dinitrophenol, chloroacetic acid, and sodium hydroxide pellets in nitrobenzene for several hours. iosrjournals.org After the reaction is complete, the mixture is cooled, and the product is isolated. Purification is often achieved through recrystallization.

Table 1: Synthesis of 2,4-Dinitrophenoxyacetic Acid iosrjournals.org

| Reactant | Molar Quantity |

|---|---|

| 2,4-Dinitrophenol | 0.5 mol |

| Chloroacetic Acid | 0.5 mol |

| Sodium Hydroxide | 0.5 mol |

| Product | Yield |

The structure of the resulting 2,4-dinitrophenoxyacetic acid can be confirmed by various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy. iosrjournals.org

Considerations for Stability during Synthesis

The synthesis of nitroaromatic compounds, including this compound, requires careful consideration of the stability of the reactants, intermediates, and final products. Nitro compounds are energetic materials and can be sensitive to heat, shock, and friction. While specific stability data for this compound during its synthesis is not extensively detailed, general principles for handling nitroaromatic compounds should be applied. These include avoiding high temperatures unless necessary for the reaction, using appropriate shielding, and handling the materials in a well-ventilated area. The presence of multiple nitro groups on an aromatic ring can increase its thermal sensitivity. Therefore, controlled heating and monitoring of the reaction temperature are crucial to prevent runaway reactions or decomposition.

Synthesis of this compound Derivatives

The carboxylic acid functionality of this compound allows for the synthesis of a variety of derivatives, including esters, amides, and more complex heterocyclic structures like coumarins.

Formation of Esters and Amides

Esters of this compound can be prepared using standard esterification methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

Another effective method for esterification is the reaction of the corresponding acyl chloride with an alcohol. This compound can be converted to its acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. This method is generally faster and not reversible. researchgate.net

Amides of this compound can also be synthesized through several routes. A direct reaction between the carboxylic acid and an amine is generally not feasible as it results in an acid-base reaction forming a salt. Therefore, the carboxylic acid must first be "activated." nih.gov A common method is the conversion of the carboxylic acid to its more reactive acyl chloride, as described for ester synthesis. The acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide.

Alternatively, coupling agents can be used to facilitate the direct amidation of the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-dicyclohexylurea (DCU) can be employed to activate the carboxylic acid, allowing it to react with an amine to form the amide bond. nih.gov

Preparation of Functionalized Coumarin (B35378) Derivatives using this compound

Coumarins are a class of lactones that exhibit a wide range of biological activities and are important scaffolds in medicinal chemistry. The Perkin reaction is a classical method for the synthesis of coumarins, which can be adapted to use this compound as a key starting material. nih.govwikipedia.orgsciforum.netnih.gov

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.org When a salicylaldehyde (B1680747) is used as the aromatic aldehyde and a phenylacetic acid derivative is employed, a 3-arylcoumarin is formed. nih.gov In this context, this compound can react with various substituted salicylaldehydes in the presence of a dehydrating agent like acetic anhydride and a base such as triethylamine (B128534) or sodium acetate (B1210297) to yield 3-(2,4-dinitrophenyl)coumarin derivatives. nih.gov

The reaction proceeds through the formation of an intermediate α,β-unsaturated carboxylic acid (a cinnamic acid derivative), which then undergoes intramolecular cyclization (lactonization) to form the coumarin ring. The presence of the electron-withdrawing nitro groups on the phenylacetic acid moiety can influence the reactivity and the conditions required for the reaction.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dinitrophenol |

| Chloroacetic acid |

| Sodium hydroxide |

| Nitrobenzene |

| 2,4-Dinitrophenoxyacetic Acid |

| Potassium phthalimide |

| Thionyl chloride |

| Pyridine |

| Dicyclohexylcarbodiimide (DCC) |

| N,N'-Dicyclohexylurea (DCU) |

| Salicylaldehyde |

| Acetic anhydride |

| Triethylamine |

| Sodium acetate |

Fluorinated Derivatives of this compound

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. While specific literature detailing the synthesis of fluorinated derivatives of this compound is not abundant, several established fluorination strategies can be proposed based on general organic synthesis principles and methods applied to related compounds scripps.edunih.govmdpi.com. These approaches generally involve either introducing fluorine onto the aromatic ring at a late stage or building the acetic acid side chain onto a pre-fluorinated dinitrobenzene core.

Key potential strategies include:

Nucleophilic Aromatic Substitution (SNAr): This method involves displacing a leaving group, such as a chlorine atom, from an activated aromatic ring with a fluoride (B91410) ion. A potential precursor, such as 2,4-dinitrochlorophenylacetic acid, could be treated with a fluoride source like potassium fluoride to yield the desired fluorinated product google.com.

Synthesis from Fluorinated Precursors: A more common approach involves starting with a commercially available fluorinated building block, such as 1-fluoro-2,4-dinitrobenzene. The acetic acid moiety can then be introduced through various carbon-carbon bond-forming reactions. For instance, a multi-step sequence similar to the synthesis of other fluorinated phenylacetic acids could be employed, potentially involving condensation with diethyl malonate followed by hydrolysis and decarboxylation google.com.

Diazotization-Fluorination: The Balz-Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring. This would involve the synthesis of an amino-dinitrophenylacetic acid derivative, which could then undergo diazotization followed by treatment with a fluorinating agent like fluoroboric acid.

These hypothetical pathways offer viable routes to the target compounds, leveraging well-documented reactions in fluorine chemistry nih.govtcichemicals.com.

Table 1: Potential Synthetic Strategies for Fluorinated this compound Derivatives

| Strategy | Description | Key Reagents | Relevant Precursor Example |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Displacement of a leaving group on the aromatic ring by a fluoride source. | Potassium Fluoride (KF) | Chloro-dinitrophenylacetic acid |

| Synthesis from Fluorinated Precursor | Construction of the acetic acid side chain on a pre-fluorinated aromatic core. | Diethyl malonate, NaOH, HCl | 1-Fluoro-2,4-dinitrobenzene |

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of alternative energy sources, safer solvents, and improving reaction efficiency.

Ultrasound-assisted organic synthesis, also known as sonochemistry, has emerged as a significant green chemistry technique. This method utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium: the formation, growth, and implosive collapse of microscopic bubbles. This process generates localized hot spots of extreme temperature and pressure, leading to a remarkable enhancement of reaction rates.

While specific studies detailing the ultrasound-assisted synthesis of this compound are not prominent, the general benefits of this technique are well-documented for a wide range of organic reactions. The application of ultrasound can lead to significantly shorter reaction times, increased product yields, and often allows for reactions to be conducted under milder conditions and with less hazardous solvents, such as water scripps.eduiosrjournals.org. This environmentally benign approach often avoids the need for catalysts or solid supports, simplifying product purification iosrjournals.org.

Table 2: Advantages of Ultrasound-Assisted Synthesis in Green Chemistry

| Advantage | Description |

|---|---|

| Rate Enhancement | Acoustic cavitation creates localized high-energy zones, dramatically increasing reaction speeds. |

| Higher Yields | Improved mass transfer and particle activation can lead to more complete reactions and higher product yields. |

| Milder Conditions | Reactions can often be carried out at lower temperatures and pressures, saving energy. |

| Use of Green Solvents | The enhanced reactivity often allows for the use of environmentally friendly solvents like water. scripps.eduiosrjournals.org |

Purification and Characterization Techniques in Synthesis

Following synthesis, a multi-step purification process is essential to isolate this compound of high purity. This typically involves a combination of extraction, chromatography, and recrystallization.

Solvent extraction is a primary step to separate the desired product from the crude reaction mixture. Typically, after the reaction is complete, the mixture is acidified to a specific pH (e.g., pH 3) to ensure the carboxylic acid is in its neutral, protonated form google.com. This makes it more soluble in organic solvents. An immiscible organic solvent, such as ethyl acetate, is then used to extract the product from the aqueous phase google.com. This process is often repeated multiple times to maximize recovery.

For higher purity, column chromatography is employed. In a procedure analogous to the purification of the related compound 2,4-dinitrophenoxyacetic acid, the crude product can be dissolved in a minimal amount of solvent and passed through a packed column containing a stationary phase like neutral alumina (B75360) or silica (B1680970) gel iosrjournals.org. A suitable eluent or solvent system is used to move the components down the column at different rates, allowing for the separation of the target compound from residual starting materials and byproducts iosrjournals.org. The purity of the collected fractions can be monitored using techniques like Thin Layer Chromatography (TLC).

Recrystallization is a powerful technique for purifying solid organic compounds. For this compound, this process can be initiated from an aqueous solution. If the compound is present in a basic aqueous solution, it exists as its water-soluble salt (sodium 2,4-dinitrophenylacetate). The addition of a strong acid, such as hydrochloric acid, neutralizes the salt and protonates the carboxylate group. This conversion to the neutral carboxylic acid form drastically reduces its solubility in water, causing it to precipitate or crystallize out of the solution google.com.

This initial precipitate is collected by filtration but may still contain trapped impurities. Therefore, a final recrystallization from a suitable organic solvent is performed to achieve high purity. Based on solubility characteristics of similar dinitrophenyl compounds, solvents such as methanol (B129727), ethanol (B145695), or n-butyl alcohol are effective choices iosrjournals.orgresearchgate.net. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and pure crystals form, leaving impurities behind in the solvent.

Chemical Reactivity and Reaction Mechanisms of 2,4 Dinitrophenylacetic Acid

Reactivity of the Methylene (B1212753) Group in 2,4-Dinitrophenylacetic Acid

The methylene group (-CH2-) in this compound exhibits notable reactivity, influenced by the presence of two electron-withdrawing nitro groups on the phenyl ring.

The methylene group in this compound is reactive towards diazonium salts. rsc.org The reaction of this compound with diazonium salt solutions results in the formation of brilliantly scarlet formazyl compounds. rsc.org This coupling reaction is a characteristic feature of compounds with an active methylene group. rsc.orgsmolecule.com The presence of two nitro groups in the phenyl ring enhances the reactivity of the methylene group, making it susceptible to attack by electrophilic diazonium ions. rsc.org

Similarly, methyl 2:4-dinitrophenylacetate also undergoes coupling with benzenediazonium (B1195382) chloride. rsc.org Bromination of the resulting methyl benzeneazo-2:4-dinitrophenylacetate leads to the formation of α-bromo-2:4-dinitrobenzaldehyde-p-bromophenylhydrazone, suggesting the initial formation of methyl p-bromobenzeneazo-2:4-dinitrophenylacetate, though it could not be isolated. rsc.org

In contrast, when only a single nitro group is present in the phenylacetic acid derivative, the methylene group does not react with diazonium salts. rsc.org

Despite the presence of two activating nitro groups, the methylene group in this compound is not attacked by nitrous acid. rsc.org This lack of reactivity is also observed in related compounds like 6-acetamido-oxindole and 2-nitro-4-acetamidophenylacetic acid, indicating that the methylene group's reactivity towards nitrous acid is dependent on the presence of a free amino group that can also react with the nitrous acid. rsc.org

However, in the case of 2-nitro-4-aminophenylacetic acid, the methylene group is attacked by nitrous acid even in the cold. rsc.org This reaction, when carried out in the presence of cuprous chloride, yields 4-chloro-2-nitrobenzaldehyde (B15764) and 4-chloro-2-nitrophenylacetic acid, suggesting that diazotization of the amino group occurs, followed by reaction at the methylene group. rsc.org

Nucleophilic Substitution Reactions Involving this compound and its Esters

This compound and its derivatives, particularly its esters, are susceptible to nucleophilic substitution reactions. chemimpex.comcymitquimica.com The electron-withdrawing nature of the two nitro groups makes the aromatic ring and the carbonyl carbon of the ester group electrophilic and prone to attack by nucleophiles. cymitquimica.com

The reaction of 2,4-dinitrophenyl acetate (B1210297) (DNPA) with nucleophiles can proceed via two main pathways: cleavage of the acyl-oxygen (CCO–O) bond or cleavage of the aryl-oxygen (CAr–O) bond. rsc.orgresearchgate.net

The hydrazinolysis of 2,4-dinitrophenyl acetate in methanol (B129727) occurs exclusively through acyl-oxygen scission. researchgate.netccsenet.orgsemanticscholar.org This is attributed to the fact that the 2,4-dinitrophenoxide is a better leaving group than the acetate ion. semanticscholar.org The reaction is believed to proceed through a concerted mechanism. researchgate.netccsenet.orgsemanticscholar.org

The reaction of 2,4-dinitrophenyl acetate with hydroxylamine (B1172632) can produce both O-acylhydroxylamine and N-acylhydroxylamine. researchgate.net The formation of N-acylhydroxylamine is more prominent with good leaving groups. researchgate.net Kinetic studies suggest the involvement of a tetrahedral intermediate in these acylation reactions. researchgate.net

Solvent plays a crucial role in the reaction pathways of 2,4-dinitrophenyl derivatives. acs.org For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) proceeds via an uncatalyzed substitution in solvents like methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO). ccsenet.orgresearchgate.net In these cases, the formation of a zwitterionic intermediate is the rate-determining step. ccsenet.orgresearchgate.net However, for other 2,4-dinitrobenzene derivatives reacting with hydrazine in DMSO, the departure of the leaving group becomes the rate-determining step. ccsenet.orgresearchgate.net

The decarboxylation of this compound to form the 2,4-dinitrobenzyl carbanion is also significantly influenced by the solvent. cdnsciencepub.com The absorption spectrum of the carbanion formed by thermal decarboxylation of potassium 2,4-dinitrophenylacetate in aprotic solvents differs from that observed after photolysis in aqueous solution. cdnsciencepub.com This difference is attributed to a solvent effect, with evidence suggesting an equilibrium between differently solvated forms of the anion. cdnsciencepub.com In acetonitrile, an unspecifically solvated form is observed, while in water, a form hydrogen-bonded through the nitro group is present. cdnsciencepub.com

Furthermore, the rates of both acyl-oxygen and aryl-oxygen cleavage in the reaction of 2,4-dinitrophenyl acetate with sodium benzenethiolate (B8638828) decrease when the solvent is changed from ethanol (B145695) to methanol, with the effect being slightly more pronounced for the aryl-oxygen cleavage. researchgate.net

Cyclization Reactions of this compound

This compound can undergo intramolecular cyclization reactions under specific conditions. When heated in sulfuric acid at 120-130°C for two hours, it cyclizes to form a bicyclic compound, 6-nitroanthranil (C7H4N2O3). acs.org

The reduction of the nitro groups in this compound can also lead to cyclization. The action of stannous chloride on this compound under various conditions consistently yields a mixture of approximately 75% unchanged acid and 25% 6-nitro-oxindole. rsc.org

Attempts to synthesize 2-fluoro-2-(2,4-dinitrophenyl)acetic acid through a process involving nucleophilic aromatic substitution followed by decarboxylation led to the formation of a benzyl (B1604629) fluoride (B91410) derivative instead of the desired product. d-nb.infobeilstein-journals.org This outcome is attributed to two consecutive decarboxylation reactions, which are favored due to the increased stability of the resulting benzylic carbanion. d-nb.infobeilstein-journals.org

Formation of 6-Nitro-oxindole from this compound

The conversion of this compound to 6-nitro-oxindole involves a multi-step process, primarily centered around a reductive cyclization reaction. While direct conversion is not a single-step reaction, a logical synthetic pathway can be constructed based on established chemical principles.

First, a selective reduction of the nitro group at the 4-position of this compound is performed. This can be achieved using reagents like sodium polysulfide, which selectively reduces one nitro group in the presence of another, yielding 2-nitro-4-aminophenylacetic acid. bath.ac.uk

The subsequent and crucial step is the reductive cyclization of the resulting 2-nitro-4-aminophenylacetic acid or a derivative. The process typically involves the reduction of the remaining nitro group (at the 2-position) to an amino group, which then undergoes an intramolecular condensation with the acetic acid side chain to form the oxindole (B195798) ring. A common method for such reductive cyclizations is the use of reducing agents like zinc in acetic acid or iron in acetic acid. bath.ac.uk In a related synthesis, the reductive cyclization of 4-halo-2-nitrophenylacetic acid to form 6-halosubstituted oxindoles is carried out using zinc dust in 50% sulfuric acid.

A study has documented the reduction and self-cyclization of this compound to furnish 6-aminooxindole. airitilibrary.com This transformation underscores the feasibility of using this compound as a starting material for substituted oxindoles. The formation of 6-nitro-oxindole would necessitate a modification of this process, likely involving the protection of one nitro group or a more controlled reduction.

Acid-Base Properties and Acidity Studies

The electronic effects of the two nitro groups significantly influence the acidic properties of both the carboxylic acid proton and the α-carbon protons of this compound.

pKa Determination and Influencing Factors

The acidity of the carboxylic acid group in this compound is reflected in its pKa value. Different values have been reported depending on the determination method and conditions. A pKa of 3.50 at 25°C has been cited. stenutz.eu Another source reports a theoretical pKa value of 3.2 in water. sapub.org

Experimental determination in a laboratory setting via acid-base titration has yielded a mean pKa of 5.29. sapub.org It is important to note that factors such as the solvent system and ionic strength can significantly affect pKa values. sapub.org The discrepancy between the theoretical and experimental values highlights the complexity of these influencing factors.

Interactive Table: pKa Values for this compound

| pKa Value | Condition/Method | Source |

| 3.50 | 25°C | stenutz.eu |

| 3.2 | Theoretical (in water) | sapub.org |

| 5.29 | Experimental (mean value from titration) | sapub.org |

Carbon Acidity of this compound

Beyond the typical acidity of the carboxylic acid proton, this compound also exhibits notable carbon acidity. sapub.org This refers to the acidity of the hydrogen atoms attached to the α-carbon (the carbon adjacent to the carboxyl group). sapub.org

The presence of the carbonyl group and, more significantly, the two electron-withdrawing nitro groups on the phenyl ring, stabilize the conjugate base (a carbanion) formed upon deprotonation of the α-carbon. sapub.org This stabilization occurs through resonance, where the negative charge on the α-carbanion is delocalized over the carboxyl group and the aromatic ring, particularly involving the nitro groups. sapub.org This enhanced stability of the resulting carbanion increases the acidity of the α-hydrogen, making this compound a "carbon acid". sapub.org The study of such carbon acids is crucial for understanding reaction mechanisms involving carbanion intermediates. rsc.orgpsu.edu

Applications of 2,4 Dinitrophenylacetic Acid in Analytical Chemistry Research

Role as a Reagent in Colorimetric Assays

The presence of the dinitrophenyl group allows 2,4-Dinitrophenylacetic acid to be utilized as a reagent in colorimetric assays. chemimpex.com These assays are fundamental in biochemical research for the quantification of various molecules. The principle often involves a reaction where the target analyte interacts with the reagent to produce a colored product, the intensity of which is proportional to the analyte's concentration.

This compound serves as a valuable reagent for the quantification of amino acids and other biomolecules. chemimpex.com Its ability to form stable adducts with amino acids is particularly useful. chemimpex.com This reactivity allows researchers to probe the mechanisms of enzyme catalysis and study protein interactions. chemimpex.com While specific colorimetric procedures involving this compound are part of broader research applications, a related compound, 2,4-dinitrophenylhydrazine (B122626), is well-known for reacting with carbonyl groups. In an analogous fashion, the reactivity of the dinitrophenyl group is key. For instance, in an enantiomer-specific tandem assay for d-alanine, a colorimetric reaction was established between 2,4-dinitrophenylhydrazine and pyruvic acid, which is generated from the enzymatic deamination of d-alanine. nih.gov This highlights the utility of dinitrophenyl compounds in developing colorimetric assays for biomolecules.

General kits for L-amino acid assays operate on a similar principle, where an enzyme reaction produces a product that reacts with a colorimetric probe. cellbiolabs.com The detection sensitivity for such kits can be as low as 62.5 µM. cellbiolabs.com

Use in Titrimetric Analysis

Titrimetric analysis, a cornerstone of quantitative chemical analysis, has also benefited from the properties of this compound. sapub.orglibretexts.org It is particularly notable for its application in acid-base titrations.

A significant application of this compound in titrimetry is its ability to function as both the analyte (the substance being quantified) and the indicator. sapub.org In a typical acid-base titration, these roles are fulfilled by two separate molecules. sapub.org However, this compound's unique properties allow it to signal the end point of its own titration with a strong base, such as sodium hydroxide (B78521) (NaOH). sapub.org

The acidity of the methylene (B1212753) protons (on the CH2 group) is enhanced by the electron-withdrawing nitro groups on the phenyl ring. When the carboxylic acid proton is neutralized by the base, a subsequent deprotonation of the methylene group can occur. This second deprotonation results in the formation of a resonance-stabilized carbanion. The delocalization of this anionic charge across the aromatic ring and nitro groups leads to the generation of a colored species in the solution, effectively indicating the equivalence point. sapub.org This dual functionality simplifies the experimental setup by eliminating the need for a separate indicator like phenolphthalein. sapub.org

The equivalence point in the titration of this compound with a strong base is detected by a distinct color change. The solution transitions from colorless to a persistent pale yellow-greenish color at the end point. sapub.org This visual cue should last for at least 25-30 seconds to confirm the completion of the reaction. sapub.org Titrating past the end point results in a deep green color. sapub.org

For a more precise determination of the equivalence point, graphical methods are employed. A second derivative plot, where the change in the rate of pH change (Δ(ΔpH/ΔV)/ΔVaverage) is plotted against the average volume of titrant added, can be used. sapub.org The equivalence volume is accurately identified at the point where the curve intersects the x-axis. sapub.org In a study conducted with general and organic chemistry students, this method was used successfully to determine the molar mass of this compound with a satisfactory percentage of error. sapub.org

| Average Volume of NaOH (V'avg) (mL) | ΔpH/ΔV | Δ(ΔpH/ΔV)/ ΔVaverage |

| 8.95 | 2.50 | |

| 9.05 | 4.00 | 15.00 |

| 9.15 | 3.50 | -5.00 |

| 9.25 | 2.00 | -15.00 |

| 9.35 | 1.00 | -10.00 |

| This interactive table is based on conceptual data illustrating how a second derivative plot is constructed to find the equivalence volume, which in this example is 9.15 mL, the point where the rate of change of the slope passes through zero. sapub.org |

Detection and Quantification in Environmental Matrices

The detection and analysis of pollutants in water and soil are critical for environmental monitoring. chemimpex.com this compound can be a compound of interest in such studies.

Analytical methods developed for other acidic pollutants, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), provide a framework for the analysis of this compound in environmental samples. These methods are typically designed for high sensitivity and specificity.

For water analysis, a common approach involves liquid chromatography with tandem mass spectrometry (LC/MS/MS). epa.gov Water samples can be prepared and concentrated using solid-phase extraction (SPE), followed by analysis. epa.gov For the related compound 2,4-D, this method achieves a limit of quantitation (LOQ) of 0.10 µg/L in drinking, ground, and surface water. epa.gov

For soil and sediment analysis, samples are first treated with an extraction solvent, such as acetonitrile. epa.govnih.gov The extract is then cleaned up, concentrated, and analyzed. epa.govnih.gov High-performance liquid chromatography (HPLC) with UV detection is a viable technique. nih.gov For 2,4-D in soil, HPLC-UV methods have been validated with recoveries ranging from 85% to 100% and a limit of quantitation (LOQ) of 0.010 parts per million (ppm). nih.gov More advanced techniques like LC-MS/MS are also used for soil analysis, offering very low limits of detection, on the order of 0.00057 ppm for 2,4-D acid. epa.gov Another approach involves the development of immunosensors, which use antigen-antibody interactions for detection, such as those based on surface plasmon resonance (SPR). mdpi.comscispace.com

| Analyte | Matrix | Method | Limit of Quantitation (LOQ) |

| 2,4-D | Water | LC/MS/MS | 0.10 µg/L |

| 2,4-D | Soil | HPLC-UV | 0.010 ppm |

| 2,4-D Acid | Soil/Sediment | LC-MS/MS | 0.0019 ppm |

| This table summarizes validated analytical methods for the herbicide 2,4-D, which can be adapted for the analysis of this compound in similar environmental matrices. epa.govepa.govnih.gov |

Biochemical and Biological Research Involving 2,4 Dinitrophenylacetic Acid

Enzyme Activity and Protein Interaction Studies

2,4-Dinitrophenylacetic acid (DNPAA) is a valuable reagent in biochemical research, particularly for investigating enzyme activity and protein interactions. chemimpex.com Its utility stems from its reactivity, which allows it to modify specific amino acid residues within proteins, thereby serving as a probe for enzyme mechanisms and protein function. chemimpex.comresearchgate.net

Formation of Stable Adducts with Amino Acids

A key feature of this compound in biochemical studies is its capacity to form stable adducts with amino acids. chemimpex.com This characteristic makes it an effective tool for exploring the mechanisms of enzyme catalysis. chemimpex.com The dinitrophenyl group can be introduced into proteins, altering their properties and allowing for the study of their interactions with other biological molecules. ontosight.ai

One notable example is the engineered synthesis of N6-(2-(2,4-dinitrophenyl)acetyl)lysine (DnpK), an unnatural amino acid containing the dinitrophenyl moiety. escholarship.org Researchers have successfully developed methods to site-specifically incorporate DnpK into proteins within living cells, such as E. coli. escholarship.org This technique provides a powerful strategy for the biological preparation of proteins containing a DNP group at a precise location, which has broad applications in immunology and biosensing. escholarship.org

In another study, DNPAA was used to probe the active site of phosphonoacetaldehyde (B103672) hydrolase from Bacillus cereus. nih.gov This enzyme utilizes a key lysine (B10760008) residue (Lys53) to form a Schiff base intermediate during catalysis. nih.gov The acetylation of Lys53 with 2,4-dinitrophenylacetate (DNPA) resulted in the formation of a stable adduct, leading to the inactivation of the enzyme. nih.gov This specific modification confirmed the critical role of Lys53 in the catalytic mechanism and demonstrated how DNPAA can be used to identify and study essential residues in an enzyme's active site.

Table 1: Example of Adduct Formation with Amino Acids

| Enzyme/Protein System | Reagent | Target Amino Acid | Outcome | Research Application |

|---|---|---|---|---|

| Phosphonoacetaldehyde hydrolase | 2,4-Dinitrophenylacetate (DNPA) | Lysine-53 | Covalent adduct formation, enzyme inactivation. nih.gov | Probing the active site and catalytic mechanism. nih.gov |

| Genetically engineered E. coli | This compound | Lysine | Synthesis of N6-(2-(2,4-dinitrophenyl)acetyl)lysine (DnpK) and its incorporation into proteins. escholarship.org | Site-specific protein modification for immunology and biosensing studies. escholarship.org |

Inhibition of Acetylation Processes

This compound has been identified as a substance with the potential to inhibit acetylation processes. biosynth.com Acetylation is a crucial post-translational modification that affects a wide range of cellular functions. The ability of DNPAA to acetylate specific amino acid residues, as seen in the study of phosphonoacetaldehyde hydrolase, can lead to the inhibition of protein function. nih.gov When DNPAA acetylates the Lys53 residue, it blocks the natural catalytic cycle, effectively inhibiting the enzyme's activity. nih.gov This inhibitory action is consistent with a substrate-induced fit model, where the binding of ligands can stabilize a specific conformation of the enzyme required for catalysis. nih.gov

Role in Pharmaceutical Development as an Intermediate

This compound serves as a versatile intermediate in organic synthesis, including the preparation of various pharmaceutical compounds. chemimpex.comguidechem.com Its chemical structure allows it to be a building block for more complex molecules with potential therapeutic applications. guidechem.com

Synthesis of Anti-inflammatory and Analgesic Drugs

The compound is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with anti-inflammatory and analgesic properties. chemimpex.com While many modern anti-inflammatory drugs are derivatives of other compounds like phenoxy acetic acid or benzimidazole, the fundamental role of phenylacetic acid derivatives like DNPAA as starting materials or intermediates in medicinal chemistry is well-established. ekb.egnih.govmdpi.com For instance, a patent describes the use of this compound in the synthesis of p-aminosalicylic acid. google.com This product, in turn, is a key raw material for the antitubercular medicine sodium para-aminosalicylate (PAS-Na). google.comchemicalbook.com

Table 2: Pharmaceutical Synthesis Involving this compound

| Intermediate | Synthetic Product | Final Pharmaceutical Application |

|---|---|---|

| This compound | p-Aminosalicylic acid google.com | Raw material for Sodium para-aminosalicylate (Antitubercular drug). google.comchemicalbook.com |

Preparation of Photoaffinity Labels

Photoaffinity labels are molecules used to identify and study binding sites in biological macromolecules. This compound has been employed as a starting material in the synthesis of such labels. Specifically, it was used in the preparation of 2-hydroxy-4-nitrobenzonitrile. chemicalbook.comcookechem.com This compound is a necessary precursor for the synthesis of parabactin (B1208057) azide, which functions as a catecholamide siderophore photoaffinity label. chemicalbook.comcookechem.comsmolecule.com

Materials Science and Industrial Research Applications

Development of Dyes and Pigments

2,4-Dinitrophenylacetic acid serves as a notable compound in the creation of dyes and pigments. chemimpex.comguidechem.com It is utilized as a reagent and intermediate in the synthesis of various organic molecules, including those that form the basis of dyes. guidechem.comiosrjournals.org The unique structure of this aromatic dinitro compound, featuring both dinitrophenyl and acetic acid functional groups, allows it to be a versatile component in the production of coloring agents for industries such as textiles and coatings. chemimpex.comguidechem.com For instance, research has demonstrated the synthesis of 2,4-dinitrophenoxyacetic acid from 2,4-dinitrophenol (B41442) and chloroacetic acid, which serves as an intermediate for indigo (B80030) dye. iosrjournals.org The compound's ability to participate in nucleophilic substitution reactions is a key aspect of its utility in creating complex chemical structures for dyes. chemimpex.com Furthermore, derivatives like bis-(2,4-dinitro-phenyl)acetic acid ethyl ester have been identified as effective color-change dyes. justia.com

In a unique application, this compound can function as both the analyte and the indicator in acid-base titrations. sapub.org When titrated with a base in a solution containing dimethyl sulfoxide (B87167) (DMSO), the solution changes from colorless to a persistent pale yellow-greenish color at the endpoint. sapub.org This color change is attributed to the formation of a resonance-stabilized α-carbanion, which is highly stabilized by the nitrated aromatic ring, inducing a bathochromic shift. sapub.org

| Compound | Role in Dye/Pigment Chemistry | Reference |

| This compound | Intermediate and reagent in dye production; analyte-indicator. chemimpex.comguidechem.comsapub.org | chemimpex.comguidechem.comsapub.org |

| 2,4-dinitrophenoxyacetic acid | Intermediate for indigo dye. iosrjournals.org | iosrjournals.org |

| bis-(2,4-dinitro-phenyl)acetic acid ethyl ester | Color change dye. justia.com | justia.com |

Enhancing Color Stability and Performance

Beyond its role as a precursor, this compound is involved in enhancing the color stability and performance of various materials. chemimpex.com The presence of nitro groups in aromatic compounds can contribute to the stability of the resulting dyes. The stability of anthocyanins, which are natural pigments, is known to be influenced by factors like pH, with greater stability observed in more acidic conditions. nih.gov While not directly about this compound, this principle of how chemical structure affects stability is relevant. The introduction of compounds like this compound into material formulations can improve the longevity and resilience of the color. chemimpex.combiosynth.com This is a critical factor in the textile and coating industries, where colorfastness is a primary determinant of quality. chemimpex.com

Potential in Explosives Research (for related compounds)

While this compound itself is not primarily cited as an explosive, its chemical structure—a nitrated aromatic ring—is characteristic of many energetic materials. Research into compounds chemically related to this compound highlights their potential in explosives research. Polynitroaromatic compounds are a well-known class of high-energy-density materials, combining a fuel (the carbon backbone) and an oxidizer (the nitro groups) within a single molecule. uni-muenchen.deresearchgate.net

For example, Ethyl bis(2,4-dinitrophenyl)acetate, a derivative, is noted to potentially exhibit explosive characteristics under certain conditions due to its nitro groups. cymitquimica.com The synthesis of energetic materials from isomers of picramic acid (2-amino-4,6-dinitrophenol), which is also a dinitrophenol derivative, is an active area of investigation. uni-muenchen.de One of the earliest diazo compounds, Diazodinitrophenol (DDNP), is synthesized from picramic acid and has been used as an initiating explosive. wikipedia.org It is considered more powerful than mercury fulminate (B1208216) and nearly as powerful as lead azide. wikipedia.org

Research has also explored the synthesis of other energetic materials like 4,6-Dinitrobenzofuroxan (DNBF), which can be used as an intermediate in the synthesis of other explosives. researchgate.net Furthermore, Dinitro Pentamethylene Tetramine (DPT) has been identified as a key intermediate in the synthesis route of HMX (Cyclotetramethylene tetranitramine), one of the most powerful energetic materials. mst.edu These examples underscore the significance of the dinitrophenyl structure in the development of new energetic materials. uni-muenchen.deresearchgate.net

| Related Compound | Relevance to Explosives Research | Reference |

| Ethyl bis(2,4-dinitrophenyl)acetate | May exhibit explosive characteristics. cymitquimica.com | cymitquimica.com |

| Diazodinitrophenol (DDNP) | An initiating explosive synthesized from picramic acid. wikipedia.org | wikipedia.org |

| 4,6-Dinitrobenzofuroxan (KDNBF) | A heavy-metal-free primary explosive. researchgate.net | researchgate.net |

| Dinitro Pentamethylene Tetramine (DPT) | An important intermediate in the synthesis of HMX. mst.edu | mst.edu |

| Picramic acid | Precursor to the explosive DDNP. uni-muenchen.dewikipedia.org | uni-muenchen.dewikipedia.org |

Spectroscopic and Computational Investigations of 2,4 Dinitrophenylacetic Acid

Spectroscopic Analysis Methods

Spectroscopic techniques are instrumental in elucidating the structural features of 2,4-dinitrophenylacetic acid. Methods such as UV, IR, NMR, and mass spectrometry each offer a unique window into the molecule's composition and connectivity.

Ultraviolet (UV) Spectroscopy

The analysis of this compound by UV-visible spectroscopy reveals characteristic absorption bands that are indicative of its electronic structure. The presence of the phenolic ring and nitro groups significantly influences the UV-visible spectrum. researchgate.net The ability of the phenolic ring to absorb UV light makes this technique suitable for investigating and quantifying phenolic compounds. researchgate.net For instance, in the context of detecting related compounds like 2,4-dinitrophenol (B41442) (2,4-DNP), UV-vis absorption spectroscopy has been employed to study the interaction with sensing probes, revealing mechanisms like intermolecular charge transfer. rsc.org The detection of this compound has been performed using UV light at a wavelength of 254 nm for TLC analysis. unimi.it

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy of this compound provides detailed information about its functional groups and vibrational modes. The NIST Chemistry WebBook provides IR spectral data for solid-phase this compound, showing characteristic absorption bands. nist.govnist.gov These spectra were compiled by the Coblentz Society and are available in digitized format. nist.govnist.gov

Key vibrational frequencies observed in the IR spectrum of similar compounds, which can be extrapolated to this compound, include the C=O stretching of the carboxyl group. For example, in the related compound 2,4-dichlorophenoxyacetic acid (2,4-D), this peak appears at 1732 cm⁻¹. researchgate.net The antisymmetric and symmetric vibrations of C-O-C are typically found around 1311 and 1089 cm⁻¹, respectively, while O-H deformation coupled with C-O stretching is observed near 1234 cm⁻¹. researchgate.net The presence of nitro groups also gives rise to characteristic stretching frequencies.

Table 1: Characteristic IR Absorption Bands for Functional Groups Relevant to this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type | Reference |

| Carboxylic Acid (C=O) | ~1732 | Stretching | researchgate.net |

| Carboxylic Acid (O-H) | Broad, ~3000 | Stretching | |

| Nitro Group (N-O) | ~1550-1500 and ~1350-1300 | Asymmetric and Symmetric Stretching | |

| Aromatic Ring (C=C) | ~1600-1450 | Stretching | |

| C-O-C | ~1311 and ~1089 | Antisymmetric and Symmetric Stretching | researchgate.net |

| O-H | ~1234 | Deformation | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H-NMR and ¹³C-NMR provide distinct signals corresponding to the different hydrogen and carbon environments.

In the ¹H-NMR spectrum, the aromatic protons of the dinitrophenyl ring would appear as distinct signals in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the nitro groups and the aromatic ring current. The methylene (B1212753) protons of the acetic acid group would resonate further upfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference |

| ¹H | Aromatic (C-H) | 7.0 - 9.0 | sigmaaldrich.com |

| ¹H | Methylene (CH₂) | ~3.5 - 4.5 | sigmaaldrich.com |

| ¹H | Carboxylic Acid (COOH) | 10.0 - 13.0 | sigmaaldrich.com |

| ¹³C | Aromatic (C) | 120 - 150 | sigmaaldrich.com |

| ¹³C | Methylene (CH₂) | ~40 - 50 | sigmaaldrich.com |

| ¹³C | Carboxylic Acid (C=O) | ~170 - 180 | sigmaaldrich.com |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular weight of this compound is 226.1430 g/mol . nist.govnist.gov

In a mass spectrometer, this compound would be ionized, often by losing an electron to form a radical cation (M⁺•). iitd.ac.in This molecular ion can then undergo fragmentation. Common fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). miamioh.edu The presence of nitro groups introduces other potential fragmentation pathways, such as the loss of NO₂ (mass loss of 46). msu.edu The fragmentation of the aromatic ring itself can also lead to characteristic ions. iitd.ac.in

Table 3: Potential Mass Spectrometry Fragments of this compound

| Fragment | Mass Loss | m/z of Fragment | Reference |

| [M-OH]⁺ | 17 | 209 | miamioh.edu |

| [M-COOH]⁺ | 45 | 181 | miamioh.edu |

| [M-NO₂]⁺ | 46 | 180 | msu.edu |

Computational Studies and Theoretical Predictions

Theoretical calculations, particularly those based on Density Functional Theory (DFT), complement experimental spectroscopic data by providing a deeper understanding of the electronic structure, stability, and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org DFT calculations have been employed to study various aspects of related molecules, including proton transfer reactions and molecular structure. researcher.lifenih.gov For instance, DFT has been used to calculate protonation and deprotonation enthalpies, which are crucial for understanding reaction mechanisms. nih.gov

In the context of this compound, DFT calculations could be used to:

Optimize the molecular geometry to predict bond lengths and angles.

Calculate the vibrational frequencies and compare them with experimental IR and Raman spectra to aid in peak assignment.

Predict the ¹H and ¹³C NMR chemical shifts.

Determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the molecule's reactivity and electronic transitions.

While specific DFT studies on this compound were not found in the search results, the application of this method to similar compounds demonstrates its potential for providing valuable theoretical data. scirp.org

Molecular Structure and Dipole Moment Studies

The molecular structure of this compound (C₈H₆N₂O₆) has been a subject of interest in studies investigating the influence of substituent groups on the physicochemical properties of acetic acid derivatives. ias.ac.inias.ac.in Investigations using dielectric measurement techniques have provided insights into the molecule's polarity and shape. ias.ac.in

In a study conducted in a dilute solution of dioxane, the dipole moment (µ) of this compound was calculated using the Higashi method. ias.ac.inias.ac.in The research found that the calculated dipole moment for this compound is notably higher than that of phenylacetic acid. ias.ac.in This increase is attributed to the presence of the two electron-withdrawing nitro (-NO₂) groups on the phenyl ring, which significantly alters the charge distribution of the molecule. The study also determined the distribution parameter (α), which provides information about the distribution of relaxation times and can indicate the flexibility of the molecular structure. ias.ac.in

The experimental values for the dipole moment and distribution parameter in dioxane at various temperatures are presented below.

Table 1: Dipole Moment (µ) and Distribution Parameter (α) of this compound in Dioxane at Different Temperatures ias.ac.in

| Temperature (°C) | Dipole Moment (µ) in Debye | Distribution Parameter (α) |

| 30 | 3.39 | 0.16 |

| 40 | 3.41 | 0.14 |

| 50 | 3.42 | 0.12 |

Relaxation Time Analysis

Dielectric relaxation studies provide valuable information about the size, shape, and intermolecular forces of molecules in solution. For this compound, the dielectric constant (ε') and loss factor (ε'') were measured in a dilute dioxane solution at microwave frequencies (3.13 cm) across a range of temperatures. ias.ac.inias.ac.in

The relaxation time (τ) of this compound was found to be the highest among all the compounds investigated in the study, which included phenylacetic acid, 2,4-dinitrophenoxyacetic acid, chloroacetic acid, and aminoacetic acid. ias.ac.in This longer relaxation time is attributed to the larger size of the this compound molecule and the greater steric hindrance it experiences during free rotation in the solvent. ias.ac.in As expected based on Debye's theory for polar molecules, the relaxation time for all compounds decreased with an increase in temperature. ias.ac.in

The experimental relaxation times and calculated thermodynamical parameters for the dielectric relaxation process of this compound are detailed in the tables below.

Table 2: Relaxation Time (τ) of this compound in Dioxane at Different Temperatures ias.ac.in

| Temperature (°C) | Relaxation Time (τ) x 10¹² (seconds) |

| 30 | 17.5 |

| 40 | 15.6 |

| 50 | 13.9 |

Table 3: Thermodynamical Parameters for the Dielectric Relaxation of this compound in Dioxane ias.ac.in

| Parameter | Value |

| Free Energy of Activation (ΔFε) (kcal/mol) | 3.20 |

| Enthalpy of Activation (ΔHε) (kcal/mol) | 1.84 |

| Entropy of Activation (ΔSε) (cal/mol/degree) | -4.49 |

Environmental Considerations and Impact Research Focused on General Categories of Impact

Detection and Analysis of Pollutants in the Environment

The detection and quantification of 2,4-Dinitrophenylacetic acid in environmental samples are crucial for monitoring and remediation efforts. chemimpex.com While it has been noted as a compound detected in environmental chemistry, often at low concentrations, specific methodologies are employed for its accurate analysis. biosynth.com

Several analytical techniques are available for the identification and quantification of this compound. A straightforward method involves a direct acid-base titration, where the compound uniquely functions as both the analyte and its own endpoint indicator. sapub.org This method is suitable for laboratory settings and can be used for quantitative determination without the need for additional indicators like phenolphthalein. sapub.org

For more sensitive and specific detection, instrumental methods are employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. acs.orgresearchgate.net The dinitrophenyl group in the molecule acts as a strong chromophore, allowing for detection using UV light. acs.org Studies on related compounds, such as 2,4-dinitrophenylacetate (DNPA), have demonstrated the use of isocratic reversed-phase HPLC to monitor concentration changes, a principle that applies to this compound as well. acs.orgresearchgate.net Furthermore, the compound is utilized as a reagent in colorimetric assays for quantifying other substances, such as amino acids, in complex samples. chemimpex.com

Analytical Methods for this compound

| Analytical Method | Principle | Application Notes | Reference |

|---|---|---|---|

| Acid-Base Titration | The compound acts as a weak acid and its own colorimetric indicator during titration with a strong base. | A simple, direct method for quantitative analysis in a laboratory setting. | sapub.org |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Chromatographic separation followed by detection based on the UV absorbance of the dinitrophenyl group. | A sensitive and specific method suitable for analyzing environmental samples. The technique has been demonstrated for related esters. | acs.orgresearchgate.net |

| Colorimetric Assays | Used as a reagent that reacts to produce a colored product for the quantification of other molecules. | Primarily an application of the compound rather than a method for its own detection in the environment. | chemimpex.com |

Environmental Fate and Behavior (general concepts related to degradation)

The environmental fate of a chemical compound refers to its transport and transformation in the environment. The persistence of this compound is determined by its susceptibility to various degradation processes, which can be broadly categorized as abiotic (non-biological) and biotic (biological). encyclopedia.pub It has been suggested that this compound can be formed from the reaction of other chemicals present in the environment. biosynth.com

Abiotic Degradation Abiotic degradation involves the breakdown of a chemical through non-living processes such as hydrolysis and photolysis. encyclopedia.pub

Hydrolysis: This chemical process involves the reaction of the compound with water, leading to the cleavage of chemical bonds. encyclopedia.pub For ester compounds related to this compound, such as 2,4-dinitrophenylacetate (DNPA) and (2,4-Dinitro-6-sec-butyl-phenyl) acetate (B1210297), hydrolysis is a recognized degradation pathway. acs.orgresearchgate.netsolubilityofthings.com The rate of hydrolysis is often dependent on environmental factors like pH and temperature. acs.orgresearchgate.net For these related esters, base-catalyzed hydrolysis is a significant degradation mechanism. acs.org While specific kinetic data for this compound is not widely documented, the principles of hydrolysis are a key consideration for its environmental persistence. acs.orgencyclopedia.pub

Photodegradation (Photolysis): This process involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. encyclopedia.pub For many aromatic compounds, photolysis can be a significant degradation route, leading to the formation of simpler products. encyclopedia.pub

Biotic Degradation Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi. encyclopedia.pubnih.gov This enzymatic process is a primary mechanism for the transformation of many organic pollutants in soil and water. nih.govorst.edu While numerous microbial strains have been identified that can degrade the structurally different herbicide 2,4-Dichlorophenoxyacetic acid, specific microorganisms and enzymatic pathways for the degradation of this compound are not extensively detailed in the reviewed literature. biosynth.comnih.gov The general biotic process involves microorganisms utilizing the compound as a substrate, breaking it down into simpler molecules. encyclopedia.pub

General Concepts in the Environmental Degradation of this compound

| Degradation Category | Process | Description | Reference |

|---|---|---|---|

| Abiotic (Non-Biological) | Hydrolysis | Chemical breakdown due to reaction with water. The rate is often influenced by pH and temperature. This is a known pathway for related ester compounds. | acs.orgresearchgate.netencyclopedia.pub |

| Photolysis | Breakdown caused by exposure to sunlight (UV radiation). | encyclopedia.pub | |

| Biotic (Biological) | Microbial Degradation | Breakdown by microorganisms (e.g., bacteria, fungi) through enzymatic action. It is a major degradation route for many organic pollutants. | encyclopedia.pubnih.gov |

Q & A

Q. What are the standard synthetic routes for 2,4-dinitrophenylacetic acid, and how can reaction conditions be optimized for purity and yield?

The compound is typically synthesized via nitration of phenylacetic acid using a mixed acid (HNO₃/H₂SO₄) system. Optimal conditions include maintaining a temperature below 40°C during nitration to avoid over-oxidation, followed by ice-crystallization to isolate the product with yields up to 95% . Alternative methods involve esterification with alcohols (e.g., isoamyl alcohol) under acidic catalysis, achieving ~81% yield for derivatives like methyl esters . Purity is enhanced via recrystallization from ethanol or methanol.

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm nitro-group positioning and aromatic proton environments.

- IR spectroscopy for identifying nitro (1520–1350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) functional groups.

- HPLC with UV detection (λ = 254 nm) for quantifying purity, often using acetonitrile/water mobile phases .

- Mass spectrometry (EI-MS) to verify molecular ion peaks (m/z 226.14 for the parent compound) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is oxidizing (O) and irritant (Xi). Mandatory precautions include:

- Use of nitrile gloves, lab coats, and eye protection.

- Storage in airtight containers away from oxidizers and moisture at 2–8°C .

- Immediate decontamination of spills with inert absorbents (e.g., vermiculite) and 10% sodium bicarbonate solution .

Advanced Research Questions

Q. How does this compound function in plant tissue culture, and what are its limitations in somatic embryogenesis?

In Myrcia dubia studies, 4 mg/L of the compound in woody plant medium (WPM) induced 93% pro-embryogenic mass (PEM) formation but failed to trigger somatic embryo differentiation, likely due to insufficient auxin-cytokinin balance or salt stress from macronutrients . Further optimization requires testing synergistic combinations with cytokinins (e.g., BAP) and stress-modulating agents like polyamines.

Q. How can researchers resolve contradictions in reported synthesis yields and stability data for this compound?

Discrepancies arise from:

- Nitration efficiency : Lower temperatures (<40°C) reduce byproduct formation (e.g., 3-nitro isomers) .

- Derivatization stability : Methyl esters degrade under prolonged light exposure; stability studies using accelerated aging (40°C/75% RH) and LC-MS monitoring are recommended .

- Sample contamination : Use of glass fiber filters during crystallization minimizes particulate interference .

Q. What are the environmental persistence and ecotoxicological implications of this compound?

While acute toxicity is low (rat oral LD₅₀ >500 mg/kg), its nitro groups pose moderate aquatic toxicity (EC₅₀ ~10 mg/L for algae). Mitigation strategies include photodegradation studies under UV/H₂O₂ systems, which cleave nitro groups to less toxic carboxylic acids . Avoid discharge into waterways without pretreatment (e.g., ozonation) .

Q. What derivatization strategies enhance the utility of this compound in material science applications?

Esterification (e.g., methyl, ethyl esters) improves solubility in nonpolar solvents for liquid crystal alignment agents. The methyl ester derivative has been used in UV-reactive polymers for optoelectronic devices, requiring anhydrous conditions and BF₃ catalysis for >90% conversion .

Q. How does pH influence the stability of this compound in aqueous solutions during long-term experiments?

The compound hydrolyzes at pH >7, forming nitro-phenolic byproducts. Buffered solutions (pH 4–6, acetate buffer) at 4°C retain >95% integrity over 30 days. For cell culture applications, pre-sterilization via 0.22 µm filtration is critical to prevent microbial degradation .

Q. What challenges arise in quantifying trace levels of this compound in complex matrices (e.g., soil, plant tissues)?

Matrix interference from humic acids or chlorophyll necessitates:

Q. What mechanistic insights explain the role of this compound in nitroaromatic compound reactivity studies?

The electron-withdrawing nitro groups activate the acetic acid moiety for nucleophilic substitution, enabling applications in synthesizing fluorescent probes (e.g., coupling with dansyl chloride). DFT calculations predict reaction pathways favoring para-substitution in polar aprotic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.